3-Ethyl-2-(4-methoxyphenyl)pyrrolidine
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Overview
Description
3-Ethyl-2-(4-methoxyphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a 4-methoxyphenyl group at the second position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(4-methoxyphenyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-methoxyphenylacetonitrile with ethylamine under basic conditions can yield the desired pyrrolidine derivative . Another method involves the use of 4-methoxyphenylacetaldehyde and ethylamine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of metal catalysts like palladium or nickel can facilitate the hydrogenation of nitriles or imines to form the pyrrolidine ring . These methods are scalable and can produce high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-Ethyl-2-(4-methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.
Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring.
Uniqueness
3-Ethyl-2-(4-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its potential for biological activity, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-ethyl-2-(4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-10-8-9-14-13(10)11-4-6-12(15-2)7-5-11/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
XINOWCVDLHZOGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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